molecular formula C5H5NO2S2 B8354510 N-allyl-1,2,4-dithiazolidine-3,5-dione

N-allyl-1,2,4-dithiazolidine-3,5-dione

Cat. No. B8354510
M. Wt: 175.2 g/mol
InChI Key: DXQJYLJUMSUWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07442758B2

Procedure details

Next, 4.0 g of the above 1,2,4-dithiazolidine-3,5-dione, 4.0 g of allyl bromide and 5.8 g of potassium carbonate were suspended in 65 ml of acetone, and the suspension liquid was stirred at room temperature for 6 hours, and then filtered. Then, the residual obtained by concentrating the filtrate was purified with a column to yield 5.8 g of N-allyl-1,2,4-dithiazolidine-3,5-dione. The N-allyl-1,2,4-dithiazolidine-3,5-dione was dissolved in 4.5 ml of chloroform, and 50 mg of 2,2′-azobisisobutylonitrile was added to this solution. The solution thus obtained was stirred at 60° C. for 4 days, and then 100 ml of acetone was added to the solution to precipitate a powder-like substance. The powder-like substance was recovered, washed with ethanol several times, and dried under a reduced pressure to yield 2.8 g of an allyl polymer. The reaction concerned is shown in the following formula (VII), G in formula (VII) being the allyl polymer. An infrared absorption spectrum of the allyl polymer G is shown in FIG. 5.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5](=[O:6])[NH:4][C:3](=[O:7])[S:2]1.[CH2:8](Br)[CH:9]=[CH2:10].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:10]([N:4]1[C:3](=[O:7])[S:2][S:1][C:5]1=[O:6])[CH:9]=[CH2:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
S1SC(NC1=O)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension liquid was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Then, the residual obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
was purified with a column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)N1C(SSC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 111.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.